

Psn 375963 Hydrochloride: A Tool for Investigating Metabolic Disorders

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Compound of Interest		
Compound Name:	Psn 375963 hydrochloride	
Cat. No.:	B1465979	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Psn 375963 hydrochloride is a synthetic agonist of the G protein-coupled receptor 119 (GPR119), a promising therapeutic target for the treatment of metabolic disorders such as type 2 diabetes and obesity.[1] This document provides detailed application notes and protocols for the use of **Psn 375963 hydrochloride** in studying these conditions, with a focus on in vitro and in vivo experimental methodologies.

Mechanism of Action

Psn 375963 hydrochloride acts as a potent agonist at both human and mouse GPR119 receptors.[2] GPR119 is predominantly expressed in pancreatic β -cells and intestinal enteroendocrine L-cells. Its activation initiates a signaling cascade through G α s-protein coupling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This dual action results in:

- Direct stimulation of glucose-dependent insulin secretion from pancreatic β-cells.
- Indirect stimulation of insulin release via the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[1]

It is important to note that while **Psn 375963 hydrochloride** is a valuable tool for studying GPR119, some research suggests that synthetic agonists may activate GPR119-independent



pathways, a factor to consider in experimental design and data interpretation.[3]

Data Presentation

The following tables summarize key quantitative data for **Psn 375963 hydrochloride** and its effects.

Table 1: In Vitro Efficacy of Psn 375963 Hydrochloride

Parameter	Species	Value	Reference
EC50	Human GPR119	8.4 μΜ	[2]
EC50	Mouse GPR119	7.9 μΜ	[2]

Table 2: Effects of Psn 375963 Hydrochloride on Insulin Secretion in MIN6c4 Cells

Treatment Condition	Psn 375963 Concentration	Insulin Secretion (Fold Increase vs. Control)	Reference
16 mM Glucose	10 μΜ	Data not available in provided search results	[2]

Note: While the referenced study indicates that Psn 375963 affects insulin secretion, the specific fold-increase was not available in the provided search results. Researchers should refer to the full publication for quantitative details.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

1. Intracellular cAMP Accumulation Assay



This assay measures the ability of **Psn 375963 hydrochloride** to stimulate cAMP production in cells expressing the GPR119 receptor.

- Cell Line: HEK293 cells stably expressing human or mouse GPR119.
- Materials:
 - HEK293-GPR119 cells
 - Cell culture medium (e.g., DMEM with 10% FBS)
 - Assay buffer (e.g., HBSS with 20 mM HEPES)
 - Psn 375963 hydrochloride
 - Forskolin (positive control)
 - DMSO (vehicle control)
 - cAMP detection kit (e.g., HTRF, FRET, or luminescence-based)
 - 384-well microplates
- Protocol:
 - Cell Seeding: Seed HEK293-GPR119 cells into a 384-well plate and culture until 80-90% confluency.
 - Compound Preparation: Prepare serial dilutions of Psn 375963 hydrochloride in assay buffer. Also, prepare solutions of a positive control (e.g., 10 μM forskolin) and a vehicle control (DMSO).
 - Cell Stimulation: Remove the culture medium and add the prepared compound solutions to the cells.
 - Incubation: Incubate the plate at room temperature for 30 minutes.[4]



- cAMP Measurement: Following incubation, lyse the cells and measure intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.
- Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the Psn 375963 hydrochloride concentration to determine the EC50 value.
- 2. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the effect of **Psn 375963 hydrochloride** on insulin secretion from pancreatic β -cells in the presence of varying glucose concentrations.

- Cell Line: MIN6c4 mouse insulinoma cells.[2]
- Materials:
 - MIN6c4 cells
 - Cell culture medium (DMEM with 15% FBS, high glucose, and β-mercaptoethanol)[2]
 - Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, with low (2.8 mM) and high (16.8 mM) glucose concentrations.[5]
 - Psn 375963 hydrochloride
 - Vehicle control (DMSO)
 - 96-well plates
 - Insulin ELISA kit
- Protocol:
 - Cell Seeding: Seed MIN6c4 cells into a 96-well plate at a density of 3 x 104 cells per well and culture for 3 days until they reach 70-80% confluence.[2]
 - Cell Washing and Pre-incubation: Wash the cells twice with KRBH buffer. Pre-incubate the cells in KRBH with 2.8 mM glucose for 30 minutes at 37°C.[5]



- Compound Preparation: Prepare solutions of Psn 375963 hydrochloride at various concentrations in KRBH buffer containing both low (2.8 mM) and high (16.8 mM) glucose. Include vehicle controls.
- Stimulation: Aspirate the pre-incubation buffer and add the compound solutions to the cells.
- Incubation: Incubate the plate for 1 hour at 37°C.[5]
- Supernatant Collection: Collect the supernatants from each well.
- Insulin Measurement: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.
- Data Analysis: Plot the insulin concentration against the Psn 375963 hydrochloride concentration for both low and high glucose conditions.

In Vivo Studies

1. Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of **Psn 375963 hydrochloride** on glucose disposal in a mouse model.

- Animal Model: C57BL/6J mice or diet-induced obese (DIO) mice.
- Materials:
 - Psn 375963 hydrochloride
 - Vehicle (e.g., 0.5% methylcellulose)
 - Glucose solution (e.g., 2 g/kg body weight)
 - Glucometer and test strips
 - Oral gavage needles
- Protocol:

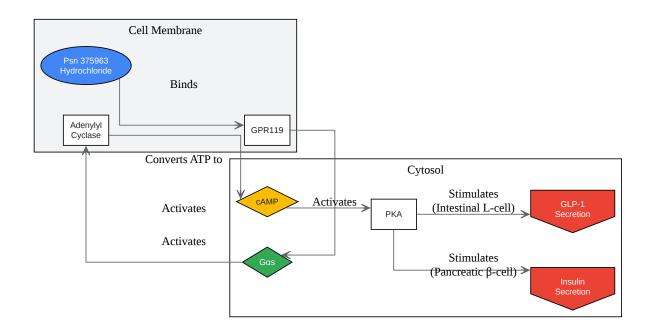


- Acclimatization and Fasting: Acclimatize the mice to handling and the experimental procedures. Fast the mice overnight (approximately 16 hours) before the test, with free access to water.[6]
- Baseline Blood Glucose: Take a baseline blood sample from the tail vein to measure fasting blood glucose levels (T= -30 min).
- Compound Administration: Administer Psn 375963 hydrochloride or vehicle via oral gavage.
- Glucose Challenge: After a set time following compound administration (e.g., 60 minutes),
 administer a glucose solution (2 g/kg) via oral gavage (T=0 min).[6]
- Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
- Data Analysis: Plot the blood glucose levels over time for both the treatment and vehicle groups. Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of the compound.

Visualizations

GPR119 Signaling Pathway



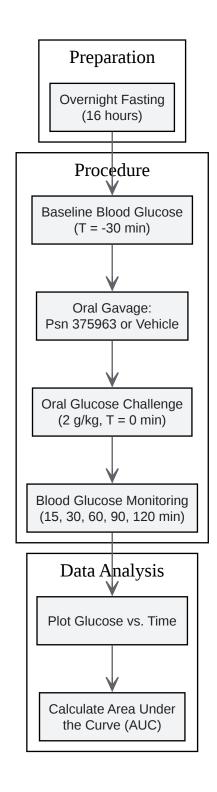


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Caption: GPR119 signaling cascade upon agonist binding.

Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)





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Caption: Workflow for an oral glucose tolerance test in mice.



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